Sub-Nanomolar Binding Affinity: Pnmt-IN-1 vs. First-Generation Transition-State Analogues
Pnmt-IN-1 achieves a Kᵢ of 1.2 nM for human PNMT, representing a >10-fold improvement in binding affinity compared to the first-generation TS analogue (Kᵢ = 13 nM) from which it was derived [1]. This enhanced affinity is attributed to improved contacts within the catalytic site, including filling of the SAM-binding pocket and interactions with norepinephrine-binding residues [1]. The binding is driven by a large favorable entropic contribution (ΔS = +23 cal/mol·K) with a smaller enthalpic component (ΔH = -3.5 kcal/mol), as measured by isothermal titration calorimetry (ITC) [1].
| Evidence Dimension | Dissociation constant (Kᵢ) for human PNMT |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | First-generation TS analogue (inhibitor from Mahmoodi et al. J. Am. Chem. Soc. 2020): 13 nM |
| Quantified Difference | 10.8-fold improvement in binding affinity |
| Conditions | Recombinant human PNMT; in vitro enzyme inhibition assay; ITC at 25°C |
Why This Matters
The 10-fold tighter binding enables complete enzyme inhibition at lower compound concentrations, reducing off-target risk and conserving compound quantity in long-term studies.
- [1] Mahmoodi N, Harijan RK, Schramm VL. Cell-Effective Transition-State Analogue of Phenylethanolamine N‑Methyltransferase. Biochemistry. 2023;62(15):2257-2268. doi:10.1021/acs.biochem.3c00103 View Source
